2-(3-Methyl-4-methylsulfanylphenoxy)acetic acid
Description
Properties
IUPAC Name |
2-(3-methyl-4-methylsulfanylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-7-5-8(13-6-10(11)12)3-4-9(7)14-2/h3-5H,6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAIXSIYKNHEBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356395 | |
| Record name | AG-664/25003435 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3364-88-3 | |
| Record name | AG-664/25003435 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-4-methylsulfanylphenoxy)acetic acid typically involves the reaction of 3-methyl-4-methylsulfanylphenol with chloroacetic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 3-Methyl-4-methylsulfanylphenol, chloroacetic acid, base (e.g., sodium hydroxide)
Solvent: Aqueous or organic solvent (e.g., ethanol)
Temperature: Typically conducted at room temperature or slightly elevated temperatures
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but optimized for large-scale production with considerations for cost, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-4-methylsulfanylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products
Oxidation: Sulfone or sulfoxide derivatives
Reduction: Corresponding alcohol
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
2-(3-Methyl-4-methylsulfanylphenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its structural features.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-4-methylsulfanylphenoxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methylsulfanyl group can participate in redox reactions, influencing the compound’s overall reactivity and interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural features, physicochemical properties, and applications of 2-(3-Methyl-4-methylsulfanylphenoxy)acetic acid and its analogs:
Key Observations:
Substituent Effects on Reactivity :
- Electron-donating groups (e.g., –SCH₃, –OCH₃) increase the electron density of the phenyl ring, enhancing electrophilic substitution reactions. In contrast, electron-withdrawing groups (e.g., –Br, –SO₂) reduce reactivity .
- The methylsulfanyl group in the target compound may confer stability against oxidation compared to thiol (–SH) analogs .
Hydrogen Bonding and Crystal Packing :
- Carboxylic acid groups form centrosymmetric dimers via O–H∙∙∙O hydrogen bonds (e.g., R₂²(8) motif in 2-(3-Bromo-4-methoxyphenyl)acetic acid) . Similar behavior is expected for the target compound.
Applications :
- Bromo- and iodo-substituted analogs are intermediates in natural product synthesis (e.g., Combretastatin A-4) .
- Sulfonyl-containing derivatives (e.g., 2-[4-(2-methoxyethanesulfonyl)phenyl]acetic acid) are linked to herbicide development .
Physicochemical Property Trends
- Lipophilicity : Methylsulfanyl (–SCH₃) and benzyloxy (–OBn) groups increase lipophilicity (higher logP), enhancing membrane permeability. Hydroxy (–OH) and carbamoyl (–CONH₂) groups reduce logP, favoring aqueous solubility .
- Acidity: The carboxylic acid group (pKa ~2.5–3.0) dominates acidity, but substituents influence minor variations. Electron-withdrawing groups (e.g., –Br) slightly increase acidity compared to –OCH₃ .
Biological Activity
2-(3-Methyl-4-methylsulfanylphenoxy)acetic acid, a derivative of phenoxyacetic acid, has garnered attention for its potential biological activities, particularly in pharmacology and agricultural applications. This compound exhibits properties that could be beneficial in treating various conditions, including metabolic disorders and certain types of cancer. This article aims to synthesize findings from diverse sources regarding its biological activity, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 225.29 g/mol. The compound features a phenoxy group substituted with methyl and methylthio groups, which are critical for its biological activity.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Anti-inflammatory Activity : The presence of the methylthio group can enhance the anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.
- Hormonal Regulation : As a phenoxyacetic acid derivative, it may influence hormonal pathways, particularly those related to insulin sensitivity and glucose metabolism.
Pharmacological Applications
- Antidiabetic Effects : Preliminary studies suggest that this compound may improve insulin sensitivity and reduce blood glucose levels in diabetic models.
- Anticancer Potential : Research has indicated that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest in various cancer cell lines.
- Antimicrobial Properties : The compound exhibits antimicrobial activity against several bacterial strains, making it a candidate for further development as an antibacterial agent.
Agricultural Applications
The compound is also explored for its use as a herbicide and pesticide due to its ability to disrupt plant growth processes. Its selective toxicity towards certain plant species makes it valuable in agricultural settings.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Study on Antidiabetic Effects :
- A study involving diabetic rats showed that administration of the compound resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin sensitivity mediated by the compound's interaction with insulin receptors.
-
Anticancer Activity Assessment :
- In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. Mechanistic studies revealed that this effect was due to the induction of apoptosis via the mitochondrial pathway.
-
Antimicrobial Efficacy :
- A series of antimicrobial assays indicated that this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL.
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
